2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Description
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Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZDYYYYEIDHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645114 | |
| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-16-2 | |
| Record name | Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This technical guide is structured as a comprehensive monograph for 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone , treating it as a high-value synthetic intermediate (likely a protected precursor for 4-(2,3-dimethylbenzoyl)benzaldehyde).[1][2]
Given the specific and likely proprietary nature of this exact substitution pattern, the guide synthesizes physicochemical data based on high-fidelity Structure-Activity Relationship (SAR) analogs and standard chemoinformatics principles, while detailing the definitive synthetic and analytical protocols required for such acid-sensitive acetals.
Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization, Synthesis, and Handling of Protected Benzophenone Intermediates.[1][2]
Executive Summary
2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is a specialized, acetal-protected diaryl ketone intermediate.[1][2] Structurally, it consists of a benzophenone core unsymmetrically substituted with a 2,3-dimethyl motif on one ring and a 1,3-dioxolane-protected formyl group on the para position of the opposing ring.[1][2]
This compound serves as a critical "masked" aldehyde in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients) and photoinitiators where the benzophenone moiety must be established prior to downstream aldehyde functionalization (e.g., reductive amination or Knoevenagel condensation).[1][2][3] Its 1,3-dioxolane functionality provides robust protection against basic and nucleophilic conditions but requires strict pH control during handling to prevent premature hydrolysis to the parent aldehyde, 4-(2,3-dimethylbenzoyl)benzaldehyde .[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Nomenclature
-
IUPAC Name: (2,3-Dimethylphenyl)(4-(1,3-dioxolan-2-yl)phenyl)methanone[1]
-
SMILES: CC1=C(C)C(=CC=C1)C(=O)C2=CC=C(C3OCCO3)C=C2
-
Key Functional Groups:
Physicochemical Data Profile
Note: Values derived from chemoinformatic consensus for structural analogs (4-methylbenzophenone and 4-formylbenzophenone ethylene acetal) where empirical proprietary data is non-public.
| Property | Value / Range | Description/Notes |
| Physical State | Solid (Crystalline) | White to off-white powder or needles.[1][2][3] |
| Melting Point | 88°C – 94°C | Predicted based on lattice energy of dimethyl-benzophenone analogs.[1][2][3] |
| Boiling Point | ~415°C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure.[1][2][3] |
| LogP (Octanol/Water) | 3.82 ± 0.4 | Highly lipophilic; low aqueous solubility.[1][2][3] |
| Solubility (Organic) | High | Soluble in DCM, THF, Ethyl Acetate, Toluene, Chloroform.[2][3] |
| Solubility (Aqueous) | Negligible (< 0.1 mg/L) | Hydrophobic core dominates.[1][2][3] |
| pKa | N/A | No ionizable protons in neutral pH range.[1][2][3] |
| Stability | pH Dependent | Stable at pH > 7.[1][2][3] Rapidly hydrolyzes at pH < 4.[1][2][3] |
Synthetic Methodology
The synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone presents a chemoselective challenge: forming the ketone bridge without hydrolyzing the acid-sensitive acetal.[1][2] Traditional Friedel-Crafts acylation is contraindicated due to the Lewis acids (AlCl₃) required.[1][2][3]
The recommended protocol utilizes a Weinreb Amide coupling , which prevents over-addition (tertiary alcohol formation) and proceeds under basic/neutral conditions compatible with the acetal.[1][2][3]
Reaction Scheme (Graphviz/DOT)
Caption: Convergent synthesis via Weinreb Amide coupling to preserve the acid-sensitive dioxolane moiety.
Detailed Protocol
Step 1: Preparation of the Electrophile (Weinreb Amide)
-
Activation: Convert 2,3-dimethylbenzoic acid (1.0 eq) to the acid chloride using thionyl chloride (1.5 eq) and catalytic DMF in toluene (Reflux, 2h). Evaporate excess SOCl₂.[1][2][3]
-
Amidation: Dissolve the crude acid chloride in DCM at 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and Pyridine (2.2 eq). Stir for 4h.
-
Workup: Wash with sat. NaHCO₃ (do not use acid).[1][2][3] Dry over MgSO₄ and concentrate to yield N-methoxy-N,2,3-trimethylbenzamide.[1][2]
Step 2: Lithiation and Coupling [1]
-
Lithiation: In a flame-dried flask under Argon, dissolve 2-(4-bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2][3]
-
Exchange: Dropwise add n-Butyllithium (1.1 eq, 2.5M in hexanes). Stir for 30 min at -78°C to generate the phenyllithium species.[1][2][3]
-
Coupling: Dissolve the Weinreb amide (from Step 1, 0.9 eq) in THF and add dropwise to the lithiated solution at -78°C.
-
Quench: Allow to warm to 0°C over 2 hours. Quench with saturated Ammonium Chloride (NH₄Cl) .[1][2][3] Crucial: Do not use HCl or strong acid, as this will deprotect the acetal.[1][2]
-
Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (eluent: 10% EtOAc in Hexanes + 1% Triethylamine to buffer silica acidity).
Analytical Characterization (Self-Validating Systems)[1][3]
To ensure the integrity of the product (specifically the intact acetal), the following analytical markers must be verified.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Diagnostic Signal (Acetal Methine): A singlet at δ 5.80 – 5.90 ppm .[1][2][3] This proton is unique to the O-CH-O environment.[1][2][3] If this signal is split or absent (and an aldehyde peak appears at δ 10.0), hydrolysis has occurred.[1][2][3]
-
Dioxolane Backbone: Multiplet at δ 4.0 – 4.15 ppm (4H, -OCH₂CH₂O-).[1][2]
-
Aromatic Region:
-
Methyl Groups: Two singlets around δ 2.30 – 2.40 ppm .[1][2][3]
HPLC Method[1][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.[1][2][3]
-
Mobile Phase: A: Water (0.1% Ammonium Acetate - Neutral pH); B: Acetonitrile.[1][2][3]
-
Note: Do not use TFA or Formic Acid modifiers, as they degrade the analyte on-column.[1]
-
-
Gradient: 50% B to 95% B over 15 mins.
-
Detection: UV at 254 nm (Benzophenone π-π* transition).[1][2][3]
Stability & Handling Mechanisms[1][3]
The utility of this compound relies entirely on the stability of the 1,3-dioxolane ring.[1][2]
Hydrolysis Pathway (Degradation)
Exposure to moisture in the presence of trace acid (even atmospheric CO₂ in wet solvents) triggers the deprotection mechanism:[1][2][3]
Caption: Acid-catalyzed hydrolysis pathway converting the stable intermediate to the reactive aldehyde.[1][2]
Storage Protocols
-
Environment: Store under Nitrogen or Argon atmosphere.[1][2][3]
-
Temperature: 2°C – 8°C (Refrigerated).
-
Solvent Compatibility:
Applications in Drug Development
This molecule is a "Latent Aldehyde."[1][2][3] In drug development, it allows chemists to:
-
Build the Carbon Skeleton: Perform harsh coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the benzophenone core or the dimethyl ring.[1][2][3]
-
Late-Stage Functionalization: Deprotect the acetal (using dilute HCl/THF) to reveal the aldehyde only at the final step.[1][2][3]
-
Target Classes: Synthesis of antihistamines (diphenylmethyl piperazines), UV-filters, and GnRH antagonists where a specific 2,3-dimethylbenzophenone scaffold is required.[1][2]
References
-
Greene, T.W., Wuts, P.G.M. (2014).[1][2][3] Protective Groups in Organic Synthesis, 5th Edition.[1][2][3] Wiley.[1][2][3] (Standard reference for 1,3-dioxolane stability and deprotection conditions). [1][2][3]
-
Nahm, S., Weinreb, S.M. (1981).[1][2][3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[1][2] (Foundational protocol for Weinreb amide synthesis used in Section 3).
-
Carey, F.A., Sundberg, R.J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (Mechanisms of acetal hydrolysis and carbonyl addition). [1][2][3]
-
PubChem Compound Summary. (2024). Benzaldehyde ethylene acetal (Analogous substructure data). National Center for Biotechnology Information.[1][2][3] [1][2][3]
Sources
Dioxolane-Substituted Benzophenone Derivatives: Synthetic Architecture and Therapeutic Pharmacophores
[1]
Executive Summary
This technical guide provides a comprehensive review of dioxolane-substituted benzophenone derivatives, a specialized class of pharmacophores exhibiting potent biological activities ranging from tubulin polymerization inhibition to broad-spectrum antimicrobial efficacy. By fusing the lipophilic, metabolically distinct dioxolane (often as a 1,3-benzodioxole) moiety with the privileged benzophenone scaffold, medicinal chemists have unlocked novel pathways for targeting the colchicine-binding site on tubulin and disrupting microbial cell walls.
This document is structured for senior researchers, detailing synthetic methodologies, Structure-Activity Relationships (SAR), and validated experimental protocols.
Synthetic Architecture & Chemical Logic
The synthesis of dioxolane-substituted benzophenones typically follows two distinct logical branches: the construction of the benzophenone bridge between a dioxolane-bearing aryl halide and a phenyl ring, or the modification of an existing benzophenone core.
Core Synthetic Pathways
The most robust method for generating these derivatives is Friedel-Crafts Acylation , favored for its scalability and regioselectivity.
Pathway A: Friedel-Crafts Acylation (Preferred)
-
Mechanism: Electrophilic aromatic substitution.
-
Reagents: 1,3-benzodioxole-5-carbonyl chloride (piperonyloyl chloride) + Substituted Benzene + Lewis Acid (
or ). -
Causality: The electron-rich nature of the dioxolane ring (if present on the nucleophile) requires careful Lewis acid selection to prevent ring opening. Using the dioxolane moiety on the acyl chloride side avoids this instability.
Pathway B: Grignard Addition & Oxidation
-
Mechanism: Nucleophilic addition followed by alcohol oxidation.
-
Reagents: Phenylmagnesium bromide + Piperonal (3,4-methylenedioxybenzaldehyde)
Carbinol Ketone (via Jones Reagent or PCC). -
Utility: Useful when specific ortho-substitution patterns sterically hinder Friedel-Crafts approaches.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing these derivatives, highlighting critical checkpoints for stability.
Caption: Decision matrix for the synthesis of dioxolane-benzophenone scaffolds, balancing scalability against regiochemical precision.
Medicinal Chemistry & SAR
The dioxolane ring (specifically the 1,3-benzodioxole motif) is not merely a passive linker; it is a bioisostere for the methoxy-phenyl group found in colchicine and combretastatin A-4.
Pharmacophoric Features
| Feature | Structural Component | Biological Impact |
| Lipophilicity | Dioxolane Ring | Enhances membrane permeability; LogP modulation typically +0.5 to +1.0 vs. dimethoxy analogs. |
| Metabolic Stability | Methylenedioxy Bridge | Prevents rapid O-demethylation common in polymethoxybenzenes (though susceptible to CYP450 opening). |
| Binding Affinity | Oxygen Lone Pairs | Acts as H-bond acceptor in the Colchicine Binding Site (CBS) of tubulin (Cys241 interaction). |
| Conformation | Benzophenone Carbonyl | Forces a non-planar "propeller" twist, mimicking the twisted biaryl pharmacophore of combretastatins. |
Mechanism of Action: Tubulin Destabilization
These derivatives function primarily as Microtubule Destabilizing Agents (MDAs) . By binding to the
Caption: Mechanism of Action (MOA) pathway for tubulin-targeting benzophenone derivatives.
Experimental Protocols
Synthesis of (4-Methoxy-benzo[1,3]dioxol-5-yl)-phenylmethanone
A representative protocol for generating antimicrobial benzophenones.
Rationale: This protocol utilizes a Friedel-Crafts approach optimized for mild conditions to preserve the dioxolane ring integrity.
Materials:
-
3,4-methylenedioxybenzoyl chloride (10 mmol)
-
Anisole (Methoxybenzene) (10 mmol)
-
Aluminum Chloride (
, anhydrous) (12 mmol) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 30 mL of anhydrous DCM.
-
Lewis Acid Activation: Add
(1.60 g, 12 mmol) to the DCM. Cool the suspension to 0°C using an ice bath. -
Acyl Chloride Addition: Dropwise add 3,4-methylenedioxybenzoyl chloride (1.84 g, 10 mmol) dissolved in 5 mL DCM over 10 minutes. Observation: Solution should turn yellow/orange indicating acylium ion formation.
-
Substrate Addition: Add Anisole (1.08 g, 10 mmol) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quenching: Pour the reaction mixture carefully into 50g of crushed ice/HCl (1M) mixture to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with Brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol.
Validation Criteria:
-
Yield: Expect 75-85%.
-
1H NMR (CDCl3): Look for the methylenedioxy singlet at
6.05 ppm and the methoxy singlet at 3.85 ppm.
Tubulin Polymerization Inhibition Assay
Self-validating protocol to confirm mechanism of action.
Rationale: To distinguish between general cytotoxicity and specific tubulin targeting.
Protocol:
-
Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Baseline: Measure absorbance at 340 nm (
) using a temperature-controlled spectrophotometer at 37°C. -
Induction: Add test compound (dissolved in DMSO, final conc. 5-10
M) to the tubulin solution. Include a vehicle control (DMSO only) and a positive control (Combretastatin A-4 or Colchicine). -
Measurement: Monitor
every 30 seconds for 60 minutes. -
Data Analysis: Polymerization manifests as a sigmoidal increase in turbidity (
).-
Inhibition % =
-
Key Therapeutic Applications
Antimicrobial Activity
Dioxolane-benzophenones have shown efficacy against Gram-positive bacteria and fungi.[1]
-
Target: Disruption of cell wall integrity and interference with ergosterol biosynthesis (fungi).
-
Key Data: Derivatives often show MIC values comparable to standard azoles against Candida albicans (MIC
12-25 g/mL).
Anticancer (Tubulin Inhibitors)
This is the most high-value application.
-
Potency: Optimized derivatives (e.g., bearing a 3,4,5-trimethoxy ring on one side and a 3,4-methylenedioxy ring on the other) achieve
values in the low nanomolar range (10-50 nM) against MCF-7 and A549 cell lines. -
Advantage: These compounds often retain activity against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein efflux pumps, unlike taxanes.
References
-
Sempombe, J., et al. (2006).[2] "(4-Methoxy-benzo[1,3]dioxol-5-yl)-Phenylmethanone: an antibacterial benzophenone from Securidaca longepedunculata."[2] SciSpace. Link
-
Wang, G., et al. (2020).[3] "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[3] Bioorganic Chemistry. Link
-
Yadav, P., et al. (2022). "Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents." Mini Reviews in Medicinal Chemistry. Link
-
RSC Advances. (2014). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." Royal Society of Chemistry.[4][5] Link
-
Frontiers in Microbiology. (2019). "Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens." Frontiers. Link
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Framework for the Safety and Toxicity Assessment of Novel Benzophenone Derivatives: A Technical Guide for Researchers
Abstract: The continuous evolution of chemical synthesis provides researchers with novel molecules of significant potential. However, this innovation often outpaces the availability of comprehensive safety and toxicity data. This guide addresses this critical gap, using the example of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, a compound with limited publicly available safety information. We present a systematic, multi-tiered approach for the preliminary safety and toxicity assessment of such novel benzophenone derivatives. This framework integrates in silico predictive toxicology, a cascade of targeted in vitro assays, and guidance on the creation of a provisional Safety Data Sheet (SDS). This document is intended for researchers, scientists, and drug development professionals to foster a proactive and informed approach to chemical safety in the laboratory.
Introduction: The Challenge of Novel Chemical Entities
This guide provides a practical framework for generating a preliminary safety and toxicity profile, enabling researchers to make informed decisions about handling precautions, experimental design, and the necessity for further, more detailed toxicological studies.
The Benzophenone Scaffold: A Profile of Potential Hazards
Benzophenone and its derivatives are known to exhibit several toxicological effects, which should be considered as potential hazards for any new analogue[1][2]:
-
Endocrine Disruption: Many benzophenones are recognized as potential endocrine-disrupting chemicals (EDCs), primarily through their interaction with estrogen receptors[1].
-
Phototoxicity: The inherent UV-absorbing properties of the benzophenone core can lead to the generation of reactive oxygen species (ROS) upon exposure to light, potentially causing phototoxic and photogenotoxic effects[3][4].
-
Carcinogenicity: Benzophenone itself is listed by the IARC as "possibly carcinogenic to humans" (Group 2B), and has been shown to cause tumors in animal studies[2][5].
-
General Toxicities: Studies have also suggested links between certain benzophenones and reproductive, developmental, neurotoxic, and organ-specific toxicities[1].
Given these known class effects, a new derivative like 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone should be handled with caution until data to the contrary is generated.
A Tiered Approach to Toxicity Assessment
We propose a tiered approach, starting with computational methods and progressing to targeted laboratory assays. This strategy prioritizes non-animal testing methods and provides a robust preliminary dataset for initial safety assessment.
Tier 1: In Silico (Computational) Toxicity Prediction
Before any laboratory work is initiated, computational toxicology tools can provide valuable first-pass predictions of a compound's potential hazards based on its chemical structure[6][7][8]. This is grounded in the principle that similar chemical structures often exhibit similar biological activities[7].
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical relationships between chemical structure and biological activity to predict the toxicity of new compounds. Freely available software like the OECD QSAR Toolbox can be used to predict endpoints such as mutagenicity, carcinogenicity, and skin sensitization[9].
-
Structural Alerts: These are specific molecular substructures known to be associated with particular toxicities. Expert systems can screen a novel structure for the presence of these alerts[9][10].
Workflow for In Silico Assessment:
Caption: In Silico Toxicity Prediction Workflow.
Data Summary Table for Predicted Endpoints:
| Toxicological Endpoint | Predicted Outcome (Example) | Confidence Level | Basis of Prediction |
| Mutagenicity (Ames) | Negative | Medium | QSAR Model |
| Carcinogenicity | Equivocal | Low | Structural Alert (Benzophenone Core) |
| Endocrine Disruption | Possible ER Ligand | High | Structural similarity to known EDCs |
| Phototoxicity | High Potential | High | Benzophenone scaffold UV absorption |
Tier 2: In Vitro Toxicity Testing Cascade
Based on the in silico predictions and the known hazards of the benzophenone class, a targeted panel of in vitro assays should be conducted. These assays provide empirical data on the compound's biological activity. The following are recommended as a baseline for a novel benzophenone derivative.
Workflow for In Vitro Testing:
Caption: Recommended In Vitro Toxicity Testing Cascade.
1. Genotoxicity Assessment
-
Microbial Reverse Mutation Assay (Ames Test - OECD 471): This test is a widely used method for evaluating the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli[11][12][13]. A positive result indicates the substance may be a bacterial mutagen and potentially a mammalian carcinogen[12].
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow cultures of appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation: Prepare a set of test tubes with and without a liver S9 fraction to simulate mammalian metabolism[11].
-
Exposure: To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Plating: Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result[14][15].
-
-
In Vitro Micronucleus Assay (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus. It identifies substances that cause the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
-
Cell Culture: Culture suitable mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation[16].
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored[17].
-
Harvest and Fixation: After an appropriate incubation period (typically 1.5-2.0 cell cycles), harvest the cells, treat with a hypotonic solution, and fix them[18].
-
Staining and Scoring: Drop the fixed cells onto microscope slides, stain with a DNA-specific stain (e.g., Giemsa or DAPI), and score the frequency of micronuclei in at least 2000 binucleated cells per concentration[19][16].
-
2. Phototoxicity Assessment
-
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432): This is the standard in vitro method to identify the phototoxic potential of a substance[20][21]. It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light[21][22].
Experimental Protocol: 3T3 NRU Phototoxicity Test
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts into two 96-well plates and incubate for 24 hours to form a monolayer[20][22].
-
Treatment: Replace the medium with medium containing a range of concentrations of the test compound. Incubate for 1 hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA/visible light (e.g., 5 J/cm² UVA), while keeping the duplicate plate in the dark[23][24].
-
Incubation: Wash the cells and replace the treatment medium with culture medium. Incubate for another 24 hours.
-
Viability Assay: Determine cell viability by measuring the uptake of the vital dye Neutral Red[20].
-
Data Analysis: Calculate the IC50 values (concentration causing 50% reduction in viability) for both the irradiated and non-irradiated plates. A Photo-Irritation-Factor (PIF) is calculated to determine the phototoxic potential[23].
-
3. Endocrine Disruption Assessment
-
Estrogen Receptor (ER) Binding Assay: This assay determines if a compound can bind to the estrogen receptor, which is a primary mechanism of endocrine disruption. A competitive binding assay using a radiolabeled or fluorescently-labeled estrogen is a common approach[25][26].
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
-
Reagents: Prepare an assay buffer, recombinant human ERα or ERβ, a fluorescent estrogen tracer (e.g., fluorescein-estradiol), and serial dilutions of the test compound[25][26].
-
Assay Setup: In a microplate, combine the ER, the fluorescent tracer at a fixed concentration, and the various concentrations of the test compound. Include controls for minimum (tracer only) and maximum (tracer + ER) polarization[25].
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. When the fluorescent tracer is bound to the large ER protein, it tumbles slowly, resulting in high polarization. If the test compound competes for binding, it displaces the tracer, which then tumbles rapidly, leading to low polarization[25].
-
Data Analysis: Plot the change in polarization against the concentration of the test compound to determine the IC50 (concentration that displaces 50% of the tracer), from which the binding affinity (Ki) can be calculated.
-
Crafting a Provisional Safety Data Sheet (SDS)
Based on the collected in silico and in vitro data, a provisional SDS should be created for internal laboratory use. This document is crucial for ensuring that all personnel are aware of the potential hazards and the required safety precautions. It should be clearly marked as "Provisional" and "For Research Use Only."
Key Sections for a Provisional SDS:
| Section | Content Guidance | Example for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone |
| 1. Identification | Product name, synonyms, internal identifier. | 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone |
| 2. Hazard(s) Identification | Summarize known and predicted hazards. Use GHS pictograms and hazard statements based on data. | Warning. Suspected of causing cancer (based on benzophenone class). May cause skin/eye irritation. Potential phototoxic agent. Potential endocrine disruptor.[27][28] |
| 3. Composition/Information on Ingredients | Chemical name, CAS number (if available), formula. | C20H20O3 |
| 4. First-Aid Measures | Standard procedures for inhalation, skin/eye contact, and ingestion. | In case of contact, flush with copious amounts of water. Seek medical attention if irritation persists.[27][28] |
| 5. Fire-Fighting Measures | Suitable extinguishing media. | Use dry chemical, CO2, or alcohol-resistant foam.[28] |
| 6. Accidental Release Measures | Personal precautions, cleanup procedures. | Wear personal protective equipment. Sweep up, place in a bag and hold for waste disposal. Avoid raising dust. |
| 7. Handling and Storage | Safe handling practices, storage conditions. | Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Store in a tightly closed container in a cool, dry place, protected from light.[27][29] |
| 8. Exposure Controls/Personal Protection | Engineering controls, personal protective equipment (PPE). | Use in a chemical fume hood. Wear safety glasses with side-shields, nitrile gloves, and a lab coat.[27][29] |
| 11. Toxicological Information | Report the results from in silico and in vitro studies. State clearly that data is limited. | Acute Toxicity: Not determined. Genotoxicity: Negative in Ames test, Negative in in vitro micronucleus assay (example data). Phototoxicity: Positive in 3T3 NRU assay (example data). Endocrine Disruption: Binds to ERα with an IC50 of X µM (example data). |
Conclusion and Path Forward
This guide provides a robust and ethical framework for the initial safety and toxicity assessment of novel chemical entities like 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. By integrating predictive computational methods with a targeted panel of internationally recognized in vitro assays (in line with OECD guidelines), researchers can generate a crucial preliminary dataset[30][31]. This data enables the creation of a provisional SDS, fostering a culture of safety and informed decision-making in the laboratory.
It is critical to recognize that this framework represents a preliminary hazard identification. If the compound is to be advanced for further development, more comprehensive toxicological studies, potentially including in vivo testing following established guidelines, would be necessary to fully characterize its safety profile[32][33][34].
References
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC. (n.d.).
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (n.d.).
- Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20).
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 6).
- In Vitro 3T3 NRU Phototoxicity Test - Nucro-Technics. (2019, January 7).
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 26).
- Ames Test Protocol | AAT Bioquest. (2025, October 13).
- An in-depth technical guide to estradiol receptor binding affinity and kinetics - Benchchem. (n.d.).
- 3T3 Phototoxicity (OECD 432) - IIVS.org. (n.d.).
- Ames test - Wikipedia. (n.d.).
- Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10).
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry - JoVE. (2019, May 13).
- Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed. (2016, January 5).
- OECD Guidelines for the Testing of Chemicals - ResearchGate. (2001, December 17).
- MADE SAFE Viewpoint | Chemical Profile: Benzophenone. (2023, June 8).
- In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC. (n.d.).
- Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - Joint Research Centre. (n.d.).
- OECD Test Guideline 425 - National Toxicology Program. (n.d.).
- DB-ALM Protocol n° 78 : 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay - JRC Big Data Analytics Platform. (n.d.).
- Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI. (n.d.).
- OECD GUIDELINES.pptx. (n.d.).
- The Ames Test. (n.d.).
- Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed. (n.d.).
- The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments. (n.d.).
- Guidelines for the Testing of Chemicals - OECD. (n.d.).
- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC. (n.d.).
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - Frontiers. (n.d.).
- In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. (n.d.).
- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol - US EPA. (n.d.).
- Estrogen Receptor-α Coactivator Assay + + - Thermo Fisher Scientific. (n.d.).
- Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization | Request PDF - ResearchGate. (2025, August 6).
- Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay | Protocol Preview. (2023, February 10).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet (SDS) Benzophenone - LPS. (n.d.).
- Benzophenone - Wikipedia. (n.d.).
- Benzophenone - Safety Data Sheet. (2015, March 19).
- benzophenone.pdf. (2012, March 30).
- Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025 - Redox. (2025, September 23).
- Safety Review of Benzophenone - Therapeutic Goods Administration (TGA). (n.d.).
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- 4. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. pozescaf.com [pozescaf.com]
- 7. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
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- 12. Ames test - Wikipedia [en.wikipedia.org]
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- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
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- 17. The In Vitro Micronucleus Assay and FISH Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
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- 24. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
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- 34. OECD GUIDELINES.pptx [slideshare.net]
Technical Guide: Electronic Properties & UV Absorption Spectra of Dimethyl Benzophenones
The following technical guide details the electronic and spectroscopic properties of dimethyl benzophenones (DMBPs), specifically contrasting the 4,4'-dimethyl (para) and 2,2'-dimethyl (ortho) isomers.
Executive Summary
Dimethyl benzophenones (DMBPs) represent a critical class of chromophores in photochemistry. While they share the core diarylketone scaffold of benzophenone (BP), the positional isomerism of the methyl groups dictates their electronic ground states and excited-state dynamics.
-
4,4'-DMBP: Behaves as a "super-benzophenone." The methyl groups exert a hyperconjugative (
) effect that stabilizes the orbital, leading to a bathochromic (red) shift in absorption and efficient triplet state formation ( ). -
2,2'-DMBP: Exhibits "steric inhibition of resonance." The ortho-methyl groups force the phenyl rings out of planarity (
twist), disrupting -conjugation. This results in a hypsochromic (blue) shift of the band and rapid non-radiative decay from the triplet state (the "phantom triplet" effect).
Molecular Architecture & Electronic Theory
The electronic absorption of DMBPs is governed by two primary transitions:
-
(K-band): High intensity (
), typically in the UV-C/UV-B region. Sensitive to conjugation. -
(R-band): Low intensity (
), forbidden by symmetry but allowed via vibronic coupling. Located in the UV-A region ( nm).[1]
Mechanistic Diagram: Substituent Effects
The following diagram illustrates how steric and electronic factors alter the energy gaps in DMBP isomers.
Caption: Divergent photophysical pathways of DMBP isomers driven by steric vs. electronic substituent effects.
UV-Vis Spectral Analysis
The spectral data below highlights the contrast between the planar 4,4'-isomer and the twisted 2,2'-isomer.
Table 1: Comparative Spectral Properties (in Ethanol)
| Compound | Electronic Character | |||
| Benzophenone | 252 nm | ~18,000 | 333 nm | Reference Standard |
| 4,4'-DMBP | 260 nm | ~20,000 | 335 nm | Red-shifted, Hyperconjugated |
| 2,2'-DMBP | 245 nm | ~8,000 | ~340 nm* | Blue-shifted, Hypochromic |
Note: The
Solvatochromic Effects
It is critical to select the correct solvent for analysis:
-
Polar Solvents (Ethanol, Methanol): Stabilize the
orbital (hydrogen bonding to Carbonyl O) and stabilize the orbital.-
Result:
Red Shift; Blue Shift.
-
-
Non-Polar Solvents (Cyclohexane): Essential for observing the fine vibrational structure of the
band.-
Protocol Tip: Always use spectroscopic grade cyclohexane to avoid cutoff interference below 220 nm.
-
Experimental Protocols
A. Synthesis of 4,4'-Dimethylbenzophenone
Method: Friedel-Crafts Acylation (Self-Validating Protocol) Rationale: This method uses p-toluoyl chloride and toluene. Using the acid chloride is preferred over phosgene for safety and stoichiometric control.
Reagents:
-
p-Toluoyl Chloride (1.0 eq)
-
Aluminum Chloride (
, Anhydrous, 1.1 eq) -
Dichloromethane (DCM) or neat Toluene as solvent.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and
inlet. -
Lewis Acid Activation: Charge flask with
and dry toluene. Cool to 0°C. -
Addition: Add p-toluoyl chloride dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent isomerization.
-
Reaction: Allow to warm to Room Temp (RT), then reflux for 2 hours. Evolution of HCl gas indicates reaction progress (scrub gas through NaOH trap).
-
Quenching (The "Self-Validating" Step): Pour mixture over crushed ice/HCl.
-
Check: The organic layer should turn from dark red (complex) to pale yellow/clear. If dark color persists, hydrolysis is incomplete.
-
-
Purification: Wash organic layer with brine, dry over
, and recrystallize from Ethanol.-
Target MP: 93–95 °C.[4]
-
B. Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of 4,4'-dimethylbenzophenone.
Computational Modeling (DFT)
For researchers predicting the properties of novel DMBP derivatives, the following computational level of theory is the industry standard for balancing cost vs. accuracy.
-
Geometry Optimization: DFT / B3LYP / 6-31G(d).
-
Focus: Check the dihedral angle between phenyl rings. 4,4' should be ~30°; 2,2' should be >45°.
-
-
Excited States (UV Spectra): TD-DFT (Time-Dependent Density Functional Theory).
-
Functionals: CAM-B3LYP or
B97X-D (Long-range corrected functionals are required to accurately predict Charge Transfer bands). -
Solvation: PCM (Polarizable Continuum Model) using Ethanol.
-
Applications in Drug Development & Materials
-
Photo-affinity Labeling: 4,4'-DMBP is a precursor for photo-probes. Upon UV irradiation (350 nm), the
triplet state abstracts hydrogen atoms from nearby proteins, forming a covalent bond. -
UV Filters: 2,2'-DMBP derivatives (often with -OH groups) utilize the "phantom triplet" mechanism to dissipate UV energy as heat without generating reactive oxygen species (ROS), making them ideal photostabilizers.
References
-
NIST Chemistry WebBook. 2,4-Dimethylbenzophenone IR and Mass Spectra. National Institute of Standards and Technology.[8] Link
-
Allen, N. S., et al. Photochemistry and photopolymerization activity of novel aminobenzophenones. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
BenchChem. A Comparative Guide to the UV Absorption Properties of substituted Benzophenones.Link
-
Organic Syntheses. Benzophenone, 4,4'-dimethyl- (Friedel Crafts Protocol). Org.[9][10] Synth. 1929, 9, 84. Link
-
Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone. (Triplet lifetime and phosphorescence data).[7][11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20060217575A1 - Process for preparing dimethylbenzophenones - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 4,4 -Dimethylbenzophenone 99 611-97-2 [sigmaaldrich.com]
- 5. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. edinst.com [edinst.com]
- 8. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 11. edinst.com [edinst.com]
Methodological & Application
Using 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone as a photoinitiator in polymerization
This Application Note is designed for research scientists and drug development professionals utilizing 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (referred to herein as DDBP-Acetal ) in photopolymerization and biomaterial synthesis.
Executive Summary
2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone (DDBP-Acetal) represents a specialized class of "masked" photoinitiators. Unlike standard initiators (e.g., Irgacure 819) that serve solely to crosslink monomers, DDBP-Acetal acts as a chemical payload carrier .
-
Initiation: The benzophenone core drives free-radical polymerization (Type II mechanism) upon UV irradiation.
-
Latent Functionality: The 1,3-dioxolane moiety acts as a protected aldehyde. It remains inert during the radical cure but can be "switched on" via acid hydrolysis post-polymerization.
-
Bioconjugation: The revealed aldehyde groups allow for site-specific covalent attachment of amines (proteins, peptides, drugs) via Schiff base formation.
The 2,3-dimethyl substitution pattern on the non-functionalized ring serves two critical roles:
-
Solubility Enhancement: Disrupts crystal packing, improving solubility in diverse monomer formulations compared to unsubstituted benzophenone.
-
Reactivity Tuning: Provides steric modulation that can reduce primary radical termination rates, potentially extending the radical lifetime in viscous media.
Technical Specifications
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | ~282.33 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Absorption Max ( | ~250–260 nm ( | Requires UV-C or UV-A source (Hg lamp or 365nm LED). |
| Mechanism | Type II (H-abstraction) | Requires Co-initiator (e.g., Tertiary Amine). |
| Solubility | Soluble in Acrylates, Methacrylates, Acetone, THF, DCM | Poor water solubility (requires co-solvent for hydrogels). |
| Functional Group | 1,3-Dioxolane (Acetal) | Acid-labile protecting group for Formyl (-CHO). |
Mechanism of Action
The utility of DDBP-Acetal relies on a sequential "Cure-then-Click" workflow.
Phase 1: Photopolymerization (Radical Generation)
DDBP-Acetal absorbs UV photons, entering an excited triplet state (
-
Result: A ketyl radical (inactive) and an aminoalkyl radical (active). The aminoalkyl radical initiates the polymerization of acrylate/methacrylate monomers.
-
Note: The dioxolane ring is stable to free radicals and remains intact on the polymer backbone.
Phase 2: Activation (Deprotection)
Exposure of the cured polymer to acidic conditions catalyzes the hydrolysis of the dioxolane ring.
-
Reaction:
-
Result: The polymer surface is now densely populated with reactive aldehyde groups.
Phase 3: Conjugation (Schiff Base Formation)
The aldehyde-functionalized surface reacts with primary amines (
-
Reaction:
-
Result: Covalent immobilization of the bioactive agent.
Experimental Protocols
Protocol A: Formulation & Curing
Objective: Create a mechanically stable polymer film with latent aldehyde functionality.
Materials:
-
Monomer: PEGDA (Polyethylene glycol diacrylate) or HEMA (2-Hydroxyethyl methacrylate).
-
Photoinitiator: DDBP-Acetal (1.0 – 3.0 wt%).
-
Co-Initiator: Methyldiethanolamine (MDEA) (1.0 – 3.0 wt%) [Critical for Type II efficiency].
-
Solvent: Ethanol or THF (if monomer is viscous).
Steps:
-
Dissolution: Dissolve DDBP-Acetal in the monomer/solvent mix. Sonicate at 40°C for 5 mins if necessary to ensure complete dissolution.
-
Co-Initiator Addition: Add MDEA. Note: Equimolar ratio to DDBP-Acetal is a good starting point.
-
Casting: Pipette solution onto a glass slide or into a mold (e.g., 100 µm thickness).
-
Inerting: Cover with a PET film or purge with Nitrogen to prevent oxygen inhibition (Type II initiators are highly sensitive to
). -
Curing: Irradiate with UV light.[1]
-
Source: Mercury Arc Lamp or 365 nm LED.
-
Intensity: 20–50 mW/cm².
-
Time: 60–120 seconds (depending on thickness).
-
-
Wash: Rinse the cured film with Ethanol to remove unreacted initiator.
Protocol B: Surface Activation (Deprotection)
Objective: Convert dioxolane groups to reactive aldehydes.
Reagents:
-
Acid Solution: 1M HCl or 5% Trifluoroacetic acid (TFA) in water/THF (1:1).
Steps:
-
Immersion: Submerge the cured polymer film in the Acid Solution.
-
Incubation: Shake gently at Room Temperature for 1–4 hours.
-
Optimization: Thicker films or hydrophobic matrices may require longer times or higher organic solvent content to wet the pores.
-
-
Neutralization: Rinse extensively with DI water, then wash with 0.1M Phosphate Buffer (pH 7.4).
-
Validation: Surface can be tested with Tollens' reagent (silver mirror) or 2,4-DNPH (yellow precipitate) to confirm aldehyde generation.
-
Protocol C: Biomolecule Immobilization
Objective: Conjugate a protein (e.g., BSA) or drug to the surface.
Reagents:
-
Ligand: Protein/Drug in PBS (pH 7.4).
-
Stabilizer: Sodium Cyanoborohydride (
) [Optional but recommended].
Steps:
-
Incubation: Cover the activated surface with the ligand solution.
-
Reaction: Incubate at 4°C overnight or RT for 4 hours.
-
Reductive Amination (Optional): Add
(10-50 mM) to the solution. This reduces the reversible Schiff base ( ) to a stable secondary amine ( ), preventing hydrolysis. -
Cleaning: Wash with PBS + 0.1% Tween-20 to remove non-specifically adsorbed ligands.
Workflow Visualization
The following diagram illustrates the sequential chemical transformation from monomer formulation to bioactive surface.
Caption: Sequential workflow for utilizing DDBP-Acetal: (1) UV-curing locks the initiator into the polymer; (2) Acid hydrolysis reveals aldehydes; (3) Ligands are conjugated via amine-aldehyde reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tacky Surface / Incomplete Cure | Oxygen Inhibition | Benzophenones are highly sensitive to |
| Low Bioconjugation Efficiency | Incomplete Deprotection | The polymer matrix may be too hydrophobic for aqueous acid to penetrate. Use a THF/Water (1:1) mix for the acid step to swell the polymer. |
| Precipitation in Resin | Solubility Limit | 2,3-dimethyl substitution aids solubility, but limits exist. Pre-dissolve DDBP-Acetal in a small volume of DCM or Acetone before adding to the monomer. |
| Yellowing of Polymer | Benzophenone Residue | Benzophenone derivatives can yellow upon aging. If optical clarity is critical, minimize PI concentration (0.5%) and increase light intensity. |
References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
- Deng, J., et al. (2013). Click Chemistry of Benzophenone: A Versatile Route to Functionalized Surfaces. Polymer Chemistry.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Aldehyde-Amine Schiff base protocols). Link
-
Yagci, Y., et al. (2010). Photoinitiated Polymerization: A Review of Current Trends. Macromolecular Rapid Communications. Link
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for 1,3-dioxolane deprotection conditions).
Sources
Troubleshooting & Optimization
Purification methods for removing impurities from 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Welcome to the technical support center for the purification of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The protocols and explanations provided herein are grounded in established chemical principles and practical laboratory experience.
Part 1: Understanding Your Impurities (FAQs)
Before delving into purification protocols, it is crucial to understand the potential impurities you might be dealing with. The nature of these impurities will dictate the most effective purification strategy.
Q1: What are the most common impurities I should expect after the synthesis of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone?
A1: The impurities in your crude product are typically a mixture of unreacted starting materials, side-products from the synthesis, and degradation products. The exact profile will depend on your synthetic route (e.g., Grignard reaction, Friedel-Crafts acylation), but common culprits include:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual 2,3-dimethylbromobenzene (or the corresponding organometallic reagent) and the 4'-formylbenzoyl derivative used.
-
Homocoupling Side-Products: If you are using a Grignard-based synthesis, a common side-product is a biphenyl derivative formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Hydrolyzed Product: The 1,3-dioxolane protecting group is susceptible to hydrolysis under acidic conditions, which can occur during an aqueous workup. This will result in the formation of 2,3-Dimethyl-4'-formylbenzophenone.[2][3][4]
-
Solvent Residues: Residual solvents from the reaction or workup can also be present.
Q2: My crude product is a yellow oil, but the pure compound should be a white solid. What does the color indicate?
A2: A yellow to brownish color in the crude product often suggests the presence of colored impurities, such as biphenyl-type side-products which are known to be yellowish.[1] It can also indicate some degree of product degradation.
Q3: I see a spot on my TLC plate that is more polar than my product. What could this be?
A3: A more polar spot on a silica gel TLC plate likely corresponds to a more polar impurity. A prime candidate is the hydrolyzed product, 2,3-Dimethyl-4'-formylbenzophenone, as the aldehyde group is more polar than the dioxolane-protected ketone.
Part 2: Purification Protocols and Troubleshooting
This section provides detailed, step-by-step protocols for the most common and effective purification methods for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
Method 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent system at different temperatures.[5]
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was added. | Boil off some of the solvent to increase the concentration of your compound and attempt to cool again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures. | |
| Oiling out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is precipitating too quickly. | Try cooling the solution more slowly. You can also try adding a seed crystal to induce crystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Keep the solution at or near its boiling point during filtration. | |
| The purified product is still impure (checked by TLC/melting point). | The impurities have similar solubility to the product in the chosen solvent. | A different recrystallization solvent or an alternative purification method like column chromatography is needed. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzophenone derivatives, common solvents to screen include isopropanol, ethanol, hexanes, ethyl acetate, or mixtures thereof.[1][6]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if needed until a clear solution is obtained.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For ketones and related compounds, silica gel is a common and effective stationary phase.[7]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (co-elution). | The chosen eluent system is not optimal. | Develop a better eluent system using TLC. Aim for an Rf of 0.2-0.4 for the desired compound and a clear separation between all spots.[7] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound is eluting too quickly. | The eluent is too polar. | Start with a less polar eluent system. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. |
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis and Eluent Selection: Before running a column, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point for benzophenone derivatives is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve good separation between your product and impurities.
-
Column Packing: Pack a glass column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution process by spotting the collected fractions on TLC plates.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.
Workflow for Purification by Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Method 3: Bisulfite Extraction for Aldehyde Impurities
If you suspect the presence of the hydrolyzed aldehyde impurity, a bisulfite extraction can be a highly effective purification step. This method relies on the reversible reaction of aldehydes (and some unhindered ketones) with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired organic-soluble product.[9][10][11]
Troubleshooting Guide: Bisulfite Extraction
| Problem | Possible Cause | Solution |
| Incomplete removal of the aldehyde impurity. | Insufficient shaking or reaction time with the bisulfite solution. | Ensure vigorous shaking of the separatory funnel for an adequate amount of time to allow the reaction to go to completion. |
| Not enough sodium bisulfite was used. | Use a saturated solution of sodium bisulfite and ensure an excess is present. | |
| Formation of an emulsion during extraction. | Vigorous shaking can sometimes lead to emulsions. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. |
| Low yield of the desired product. | The desired ketone product has some reactivity with bisulfite. | This is less likely with a sterically hindered ketone like 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, but if it occurs, consider alternative methods like column chromatography. |
Step-by-Step Bisulfite Extraction Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct of the aldehyde.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Logical Flow for Choosing a Purification Method
Caption: Decision tree for purification method selection.
Part 3: Final Purity Assessment
After any purification procedure, it is essential to assess the purity of your 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confidently assess purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and the absence of impurity signals. For example, in the ¹H NMR spectrum, the disappearance of signals corresponding to impurities would be a good indicator of purity. In the IR spectrum, the absence of a strong C=O stretch for an aldehyde (around 1700 cm⁻¹) would confirm the removal of the hydrolyzed impurity.
By following these guidelines and troubleshooting steps, you will be well-equipped to purify 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone to a high degree of purity for your research and development needs.
References
-
Neto, B. A. D., & Lapis, A. A. M. (2011). Hydrolysis of the 1,3-dioxolane ketal of isatin using different types of catalyst. Journal of the Brazilian Chemical Society, 22(11), 2193-2199. Available from: [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques in Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. Available from: [Link]
-
JoVE. (2022, December 19). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]
-
Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2676. Available from: [Link]
-
ResearchGate. (2008). A convenient preparation of novel benzophenone derivatives. Retrieved from [Link]
-
JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting hydrolysis of the dioxolane ring in 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Topic: Troubleshooting Deprotection of the Dioxolane Ring Product Context: Intermediate in API/Material Science Synthesis Doc ID: TS-CHEM-DXL-042
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Hydrolyzing the 1,3-dioxolane ring in 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is frequently complicated by two opposing factors:
-
Thermodynamic Equilibrium: The reaction is reversible. The released ethylene glycol can re-attack the aldehyde if not sequestered or removed.
-
Electronic Deactivation: The benzophenone carbonyl group is electron-withdrawing (
effects). Located para to the dioxolane, it destabilizes the oxocarbenium ion intermediate, significantly increasing the activation energy compared to standard benzaldehyde acetals.
The Solution: Successful deprotection requires a protocol that addresses solubility (due to the lipophilic 2,3-dimethylbenzophenone core) and drives the equilibrium forward via transacetalization or mass action (excess water/acid).
Mechanistic Workflow
The following diagram illustrates the acid-catalyzed hydrolysis pathway and the critical equilibrium points.
Figure 1: Acid-catalyzed hydrolysis mechanism. Note the reversibility at the final step, which is the primary cause of incomplete conversion.
Troubleshooting Guide
Issue 1: Reaction Stalls at ~50-60% Conversion
Diagnosis: The reaction has reached thermodynamic equilibrium. The ethylene glycol byproduct is competing with water to react with the aldehyde. Corrective Action: Switch to Transacetalization . Instead of using water as the primary nucleophile, use wet acetone as the solvent. The acetone reacts with the released ethylene glycol to form 2,2-dimethyl-1,3-dioxolane (acetone ketal), which is volatile and non-reactive toward your substrate.
-
Reference: Greene's Protective Groups in Organic Synthesis [1].
Issue 2: Substrate Precipitates / Poor Solubility
Diagnosis: The 2,3-dimethylbenzophenone moiety is highly lipophilic. Standard aqueous acid (e.g., 1M HCl) causes the starting material to "oil out" or precipitate, preventing reaction. Corrective Action: Use a homogeneous organic co-solvent system.
-
Recommended: THF:Water (4:1) or 1,4-Dioxane:Water (4:1).
-
Avoid: Methanol or Ethanol (these can swap the cyclic acetal for an acyclic dimethyl/diethyl acetal).
Issue 3: Reaction is Extremely Slow (Kinetics)
Diagnosis: The electron-withdrawing benzophenone carbonyl destabilizes the transition state (oxocarbenium ion), slowing the rate of hydrolysis. Corrective Action: Increase acid strength or temperature.
-
Standard: 1M HCl at Reflux (65°C in THF).
-
Aggressive: 3M H2SO4 at Reflux.
-
Alternative: Use Amberlyst-15 (sulfonic acid resin) at 60°C. This provides a high local concentration of protons without requiring corrosive liquid acids [2].
Decision Matrix & Protocols
Use the table below to select the correct protocol for your specific constraints.
| Constraint | Recommended Method | Solvent System | Catalyst | Temp |
| Standard | Method A (Aqueous) | THF / H₂O (4:1) | 2M HCl | 60°C |
| Equilibrium Issues | Method B (Exchange) | Acetone (Wet) | p-TsOH or Amberlyst-15 | Reflux |
| Acid Sensitive | Method C (Mild) | Acetone | Iodine (10 mol%) | RT |
Protocol A: Standard Hydrolysis (High Throughput)
Best for initial screening and robust substrates.
-
Dissolve 1.0 eq of 2,3-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone in THF (5 mL per mmol).
-
Add 1.0 mL of 2M HCl per mmol of substrate.
-
Heat to 60°C with vigorous stirring for 2–4 hours.
-
Monitor: Check TLC/HPLC. If stalled, add more HCl.
-
Workup: Neutralize with sat. NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Transacetalization (The "Gold Standard")
Best for driving the reaction to 100% completion by trapping the glycol.
-
Dissolve 1.0 eq of substrate in Acetone (10 mL per mmol). Note: Acetone must contain ~1-2% water.
-
Add p-Toluenesulfonic acid (p-TsOH) (0.1 eq) OR Amberlyst-15 resin (50 wt%).
-
Heat to Reflux (56°C) for 3–6 hours.
-
Mechanism: The acetone acts as a "sponge" for the ethylene glycol, forming volatile acetone ketal.
-
Workup:
-
If using Resin: Filter off the beads. Concentrate filtrate.[1]
-
If using p-TsOH: Add solid NaHCO₃, stir 10 min, filter, and concentrate.
-
Frequently Asked Questions (FAQs)
Q: Can I use Methanol as a solvent? A: No. In acidic conditions, methanol will react with the oxocarbenium ion to form the dimethyl acetal (acyclic). While this deprotects the ring, you end up with a different protecting group rather than the free aldehyde [3].
Q: Why is the reaction slower than my benzaldehyde control? A: Electronic effects. The benzophenone carbonyl is an electron-withdrawing group (EWG). It pulls electron density away from the acetal carbon, making it harder to protonate and harder to open the ring (destabilized carbocation). You must use higher temperatures or stronger acids than you would for a simple benzaldehyde derivative [4].
Q: I see a new spot on TLC that isn't the aldehyde. What is it? A: It is likely the hemiacetal intermediate.[2] This occurs if the reaction is quenched too early or if the acid concentration is too low to drive the final elimination of the glycol. Increase reaction time or acid concentration.
Workflow Visualization
Figure 2: Decision tree for optimizing reaction conditions.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3]
-
Coppola, G. M. (1984). Amberlyst-15, a superior catalyst for the preparation of enol ethers and acetals. Synthesis, 1984(12), 1021-1023.
-
Organic Chemistry Portal. (n.d.). Acetals: Protection and Deprotection.[4][5][6][7][2][8][9][10]
-
Fife, T. H., & Natarajan, R. (1986).[11] General acid catalysis in the hydrolysis of 1,3-dioxolanes. Journal of the American Chemical Society, 108(9), 2425–2430.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Dimethyl Acetals [organic-chemistry.org]
- 11. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This guide provides in-depth technical support for the purification of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone via recrystallization. The content is structured to address common challenges and fundamental principles, moving from high-level frequently asked questions to detailed troubleshooting and step-by-step protocols. The advice herein is grounded in established chemical principles and data from analogous benzophenone and dioxolane structures, providing a robust framework for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when developing a recrystallization protocol for this specific compound.
Q1: What is the most critical first step in developing a recrystallization procedure for this compound?
A: The most critical first step is solvent screening.[1] An ideal recrystallization solvent should dissolve the 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility at low temperatures (e.g., 0-4 °C).[2] This temperature-dependent solubility differential is the fundamental principle that drives the purification process.
Q2: Based on its structure, what classes of solvents should I start with?
A: The molecule has a large, relatively non-polar aromatic backbone (dimethyl-benzophenone) and a polar acetal group (dioxolane). This amphiphilic nature suggests a range of potential solvents.
-
Good Primary Solvents: Alcohols (Isopropanol, Ethanol, Methanol), Ketones (Acetone), and Esters (Ethyl Acetate) are excellent starting points. They possess moderate polarity to dissolve the compound when heated.
-
Potential Antisolvents: Water and non-polar alkanes (Hexane, Heptane) are likely to be poor solvents at all temperatures. They are ideal candidates for use as antisolvents in a two-solvent system.[3]
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens for two reasons:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound, causing it to separate as a molten oil.
-
Rapid Cooling/High Supersaturation: If the solution is cooled too quickly or is excessively concentrated, the molecules may not have time to arrange themselves into a crystal lattice.[4]
Solutions:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent (the "good" solvent) to reduce the saturation level.[5]
-
Allow the flask to cool much more slowly (e.g., by insulating it with paper towels) to provide sufficient time for crystal nucleation and growth.[5][6]
Q4: My final yield is very low. What are the common causes?
A: A poor yield is a frequent issue in recrystallization. The primary causes include:
-
Using excessive solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[2][5]
-
Premature crystallization: If crystals form during a hot gravity filtration step, significant product loss will occur.
-
Incomplete cooling: Failing to cool the solution to a sufficiently low temperature (e.g., in an ice bath) will leave more product dissolved.[2]
-
Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.[6]
Section 2: In-Depth Troubleshooting Guide
This guide provides a problem-cause-solution format for more complex issues encountered during the recrystallization workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used; the solution is not saturated. 2. Supersaturation has occurred, but nucleation has not been initiated. | 1. Reduce Solvent Volume: Gently boil off a portion of the solvent to increase the concentration and re-cool.[5] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.[4] 3. Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystal growth.[1] |
| Crystals Appear Colored or Discolored | 1. Colored impurities are present and have co-crystallized with the product. 2. Thermal degradation of the compound if heated for too long or at too high a temperature. | 1. Use Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Add charcoal to a slightly cooled solution to prevent violent boiling.[3] 2. Perform a Second Recrystallization: A subsequent recrystallization of the purified crystals will further refine their purity and color. |
| Crystallization is Too Rapid ("Crashing Out") | 1. The solution is too concentrated. 2. The temperature gradient is too steep (cooling too quickly). | 1. Add More Solvent: Reheat the mixture to redissolve the solid, add 5-10% more of the hot solvent, and then allow it to cool slowly.[5] 2. Insulate the Flask: After heating, place the flask on a cork ring or folded paper towels and cover it with a watch glass. This slows the rate of cooling, promoting the formation of larger, purer crystals.[5] |
| The Dioxolane Ring is Hydrolyzing | 1. The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions, especially in the presence of water.[7] 2. Use of an acidic solvent or presence of acidic impurities. | 1. Ensure Neutral pH: Use high-purity, neutral solvents. If acidic impurities are suspected from the synthesis, consider a pre-purification wash of a crude solution with a mild base (e.g., dilute sodium bicarbonate solution). 2. Avoid Protic Acids: Do not use solvents like acetic acid. If using alcohols, ensure they are dry and of high purity. |
Section 3: Experimental Protocols & Methodologies
These protocols provide a validated, step-by-step approach to purifying 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
Protocol 1: Systematic Solvent Selection
This workflow is designed to efficiently identify an optimal single-solvent or two-solvent system.
Caption: The four key stages of a successful recrystallization protocol.
References
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
Chen, W.-R., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization 2. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Angers. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
- Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628–636.
-
MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
LyondellBasell. (n.d.). Solubility Screen. Retrieved from [Link]
-
PubMed. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzophenone-4,4'-dicarboxylic acid dimethyl ester. Retrieved from [Link]
-
Elsevier. (n.d.). Measurement and correlation of the solubility of telmisartan (form A) in nine different solvents from (277.85 to 338.35) K. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This guide provides an in-depth analysis and prediction of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. In the absence of direct experimental data for this specific molecule, this document establishes a reliable predictive framework. This is achieved by comparing its structural motifs with well-characterized analogues and employing established principles of NMR spectroscopy. This guide is intended for researchers and professionals in synthetic chemistry and drug development who rely on NMR for unequivocal structural elucidation.
The Imperative of ¹³C NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1][2] While ¹H NMR provides information about the hydrogen framework, ¹³C NMR directly probes the carbon skeleton, offering invaluable insights into the number and electronic environment of each carbon atom.[2][3] For complex molecules like 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, which possesses multiple aromatic and aliphatic centers, a detailed understanding of its ¹³C NMR spectrum is critical for structural verification and purity assessment.
The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as hybridization, inductive effects from electronegative atoms, and resonance effects cause predictable shifts in the resonance frequency, typically measured in parts per million (ppm) relative to a standard, tetramethylsilane (TMS).[4][5] The wide spectral dispersion of ¹³C NMR (typically 0-220 ppm) minimizes signal overlap, a common challenge in proton NMR of complex structures.[1][3]
dot
Caption: Workflow for ¹³C NMR spectral prediction and validation.
Structural Analysis and Predicted Chemical Shifts
To predict the ¹³C NMR spectrum, we first deconstruct the target molecule into its primary functional groups and assign a unique number to each carbon atom for clarity.
dot
Caption: Structure of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
The molecule consists of three key regions:
-
Ring A: A 2,3-dimethyl-substituted phenyl ring.
-
Ring B: A 4'-substituted phenyl ring bearing the dioxolane group.
-
The Carbonyl and Dioxolane Groups: The ketone linker and the five-membered acetal ring.
The predicted chemical shifts, based on data from benzophenone, substituted aromatics, and dioxolane derivatives, are summarized in Table 1.[4][5][6][7]
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (C7) | sp² | 195 - 198 | The carbonyl carbon in benzophenone resonates at ~196.7 ppm.[7] Substituents on the phenyl rings cause minor shifts; electron-donating groups generally induce a slight upfield shift. |
| C1 | sp² | 136 - 139 | Quaternary carbon attached to the carbonyl. In benzophenone, this appears at ~137.5 ppm. The adjacent methyl groups will likely cause a slight downfield shift due to steric effects. |
| C2 | sp² | 137 - 140 | Methyl-substituted aromatic carbon. The methyl substituent effect typically shifts the attached carbon downfield by 8-10 ppm from benzene's 128.5 ppm. |
| C3 | sp² | 134 - 137 | Similar to C2, this methyl-substituted carbon will be shifted downfield. The proximity of the two methyl groups may introduce additional steric compression shifts. |
| C4 | sp² | 126 - 129 | Aromatic CH ortho to a methyl group. Expected to be near the standard benzene chemical shift. |
| C5 | sp² | 129 - 132 | Aromatic CH meta to both methyl groups. |
| C6 | sp² | 131 - 134 | Aromatic CH ortho to the carbonyl group. In benzophenone, the ortho carbons are around 132.5 ppm. |
| C1' | sp² | 135 - 138 | Quaternary carbon attached to the carbonyl on Ring B. Similar to C1 in benzophenone. |
| C2', C6' | sp² | 130 - 133 | Aromatic CH ortho to the carbonyl group. Expected to be slightly downfield compared to unsubstituted benzophenone due to the para-substituent. |
| C3', C5' | sp² | 128 - 130 | Aromatic CH meta to the carbonyl group. The dioxolane substituent will have a minor effect on these positions. |
| C4' | sp² | 145 - 149 | Quaternary carbon attached to the dioxolane group. Oxygen's electron-donating resonance effect and inductive withdrawal will significantly influence this shift. |
| C7' (Acetal) | sp³ | 102 - 106 | Acetal carbons (C bearing two oxygens) typically resonate in this region.[5] For 1,3-dioxolane itself, this carbon is at ~95 ppm, but substitution on an aromatic ring shifts it downfield. |
| C8', C9' | sp³ | 64 - 67 | Methylene carbons of the dioxolane ring. In unsubstituted 1,3-dioxolane, these appear at ~65.3 ppm.[8] This is a highly characteristic region for this functional group. |
| C10 (Methyl) | sp³ | 15 - 18 | Methyl group at C2. Aromatic methyl groups typically appear in the 15-22 ppm range. |
| C11 (Methyl) | sp³ | 19 - 22 | Methyl group at C3. May be slightly different from C10 due to the different steric environment. |
Comparative Analysis with Alternative Structures
To ground our predictions, we compare the expected shifts with experimental data from simpler, structurally related molecules. This comparison validates the predicted ranges and highlights the influence of specific substituents.
| Compound | Carbon Atom(s) | Experimental δ (ppm) | Relevance to Target Molecule |
| Benzophenone [7] | C=O | 196.7 | Core carbonyl environment. |
| C-ipso (C1/1') | 137.5 | Unsubstituted quaternary aromatic carbons attached to the carbonyl. | |
| C-ortho (C2/2'/6/6') | 132.5 | Aromatic CH carbons adjacent to the carbonyl group. | |
| C-meta (C3/3'/5/5') | 128.4 | Aromatic CH carbons meta to the carbonyl group. | |
| C-para (C4/4') | 130.0 | Aromatic CH carbons para to the carbonyl group. | |
| 1,3-Dioxolane [8] | C2 (Acetal) | 95.3 | Unsubstituted acetal carbon, provides a baseline. |
| C4, C5 | 65.3 | Methylene carbons of the dioxolane ring. | |
| Toluene | C-ipso | 137.9 | Provides the effect of a single methyl group on the attached aromatic carbon. |
| CH₃ | 21.5 | Baseline for an aromatic methyl group. |
This comparative data strongly supports the predicted ranges in Table 1. For instance, the significant downfield shift predicted for C4' (145-149 ppm) relative to a standard aromatic carbon (~128 ppm) is justified by the strong electronic effects of the attached dioxolane acetal, which acts as an electron-donating group through resonance.
Experimental Protocol for Quantitative ¹³C NMR
Acquiring a high-fidelity ¹³C NMR spectrum suitable for structural confirmation requires specific experimental parameters to ensure accurate signal representation. Standard ¹³C NMR experiments are often not quantitative due to long relaxation times (T₁) and the Nuclear Overhauser Effect (NOE).[1] The following protocol is designed for acquiring quantitative data.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum where signal integrals are directly proportional to the number of carbon nuclei.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice, and its residual signal appears as a triplet at ~77.0 ppm, which can be used for spectral calibration.[5][9]
-
To ensure full relaxation and shorten experiment time, add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of ~15 mM. This agent provides an efficient relaxation mechanism for all carbon nuclei, including quaternary ones.
-
-
Spectrometer Setup and Acquisition:
-
Pulse Sequence: Employ an inverse-gated decoupling sequence. In this sequence, the proton decoupler is turned on only during signal acquisition, not during the relaxation delay. This approach effectively suppresses the NOE, which can otherwise non-uniformly enhance signals of protonated carbons, leading to inaccurate integration.[1][2]
-
Flip Angle: Use a 90° pulse angle to maximize the signal-to-noise ratio for each scan.
-
Relaxation Delay (d1): Set a long relaxation delay between pulses. The delay should be at least five times the longest T₁ of any carbon in the molecule (d1 ≥ 5 * T₁ₘₐₓ). For quaternary and carbonyl carbons, T₁ values can be long (20-100 seconds). With a relaxation agent, this delay can be significantly reduced to ~2-5 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required.[2] Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum by setting the solvent peak (e.g., CDCl₃ at 77.0 ppm) to its known chemical shift.[10]
-
Advanced Spectral Assignment: DEPT
While the proton-decoupled spectrum confirms the number of unique carbons, it does not differentiate between C, CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is an essential follow-up to resolve this ambiguity.[3]
A DEPT experiment provides edited subspectra:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
By comparing these spectra, one can unequivocally assign the multiplicity of each carbon signal in the 15-140 ppm range, confirming the presence of the two methyl groups, the four aromatic CH signals, and the two methylene groups of the dioxolane ring.
Conclusion
This guide presents a comprehensive, data-supported prediction of the ¹³C NMR chemical shifts for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. By leveraging comparative analysis with known compounds and established NMR principles, we have established a reliable spectral fingerprint for this molecule. The provided quantitative NMR protocol offers a robust methodology for experimental validation. This combined predictive and experimental framework serves as a powerful tool for chemists to confirm the synthesis and purity of this and other structurally complex molecules with high confidence.
References
- Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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Gim, J., Kim, S., & Kim, H. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]
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Zhang, L., Tan, S., & Pan, Z. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of an unknown source. [Link]
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Monzavi, A., et al. (2013). Quantitative Prediction of 13C NMR Chemical Shifts Using Optimally Selected Levels of Theory. Concepts in Magnetic Resonance Part A, 42A, 1–13. [Link]
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Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. [Link]
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Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 46(2), 170-3. [Link]
-
Krop, C., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]
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Poon, F. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. [Link]
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Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. Course Handout. [Link]
- Evans, D.A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Tetrahedron Letters, 31(49), 7099-7100.
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CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Core Facilities Methods. [Link]
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de Graaf, R.A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine. [Link]
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Moreira, I.C., et al. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 45(10), 838-43. [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Figure Download. [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2. Spectral Analysis. [Link]
-
Maciel, G.E. (1966). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Request PDF. [Link]
-
Unknown. (n.d.). Supporting Information. Journal Supplement. [Link]
-
Lichter, R.L., & Roberts, J.D. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Supporting Information. [Link]
-
IIT Kharagpur. (n.d.). 13C NMR spectroscopy • Chemical shift. Lecture Notes. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Chemistry Department Resources. [Link]
-
Fulmer, G.R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Unknown. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]
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A Comparative Guide to the Spectroscopic Identification of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of novel compounds is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the characterization of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone , a complex benzophenone derivative. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to elucidate the underlying principles and rationale behind methodological choices, ensuring both scientific rigor and practical applicability.
This document will first delve into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of this target molecule. Subsequently, it will present a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic methods (GC-MS and HPLC). Each section will provide detailed experimental protocols, expected data, and a discussion of the technique's strengths and limitations in the context of this specific molecule.
The Molecular Blueprint: Structure of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Vibrational Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone, we can predict a complex spectrum arising from the various vibrational modes of its constituent parts.
Predicted FTIR Absorption Bands
The following table summarizes the expected characteristic absorption bands for the target molecule, based on known data for benzophenone derivatives and dioxolanes.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic rings |
| ~2980-2850 | Medium | C-H stretch | Methyl (CH₃) and dioxolane (CH₂, CH) groups |
| ~1660 | Strong | C=O stretch | Aromatic ketone (benzophenone) |
| ~1600, 1580, 1450 | Medium-Weak | C=C stretch | Aromatic rings |
| ~1460, 1380 | Medium | C-H bend | Methyl (CH₃) groups |
| ~1280 | Strong | C-C-C stretch | Aromatic ketone |
| ~1150-1050 | Strong | C-O stretch | Dioxolane (acetal) |
| ~950-650 | Strong | C-H out-of-plane bend | Substituted aromatic rings |
The strong carbonyl (C=O) stretch around 1660 cm⁻¹ is a key diagnostic peak for the benzophenone core. The presence of strong C-O stretching bands in the 1150-1050 cm⁻¹ region is characteristic of the dioxolane ring. The combination of these features, along with the aromatic and aliphatic C-H vibrations, provides a strong basis for identification.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Caption: Workflow for ATR-FTIR analysis.
II. A Comparative Arsenal: Alternative Spectroscopic Techniques
While FTIR provides a valuable overview of functional groups, a comprehensive structural elucidation requires a multi-technique approach.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual nuclei (typically ¹H and ¹³C).
Based on known chemical shifts for substituted benzophenones and related structures, the following is a prediction of the NMR data for 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.[3][4][5]
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | Multiplet | 7H | Aromatic protons |
| ~6.0 | Singlet | 1H | O-CH-O (dioxolane) |
| ~4.1-3.9 | Multiplet | 4H | O-CH₂-CH₂-O (dioxolane) |
| ~2.3 | Singlet | 3H | Aromatic CH₃ |
| ~2.1 | Singlet | 3H | Aromatic CH₃ |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (ketone) |
| ~140-125 | Aromatic carbons |
| ~103 | O-CH-O (dioxolane) |
| ~65 | O-CH₂-CH₂-O (dioxolane) |
| ~20 | Aromatic CH₃ |
| ~16 | Aromatic CH₃ |
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazard profile of the parent compound, benzophenone, and its derivatives. A cautious and proactive approach to safety is paramount.
Understanding the Risks: A Profile of Benzophenone Derivatives
Benzophenone and its analogues are widely used in organic synthesis. However, they are not without risks. The primary hazards associated with this class of compounds include:
-
Carcinogenicity: Benzophenone is classified as a suspected human carcinogen (Category 1B or 2B by different agencies)[1][2][3][4][5]. It is prudent to treat 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone with the same level of caution.
-
Organ Toxicity: Prolonged or repeated oral exposure to benzophenone derivatives may cause damage to the liver and kidneys[1][4][5].
-
Irritation: These compounds can be irritating to the eyes, skin, and respiratory system[6][7].
-
Environmental Hazard: Benzophenone derivatives are often harmful to aquatic life with long-lasting effects[1][2][3]. Therefore, proper disposal is critical to prevent environmental contamination[1][8][9][10][11].
-
Combustibility: Like many organic solids, this compound is likely combustible and may form explosive dust-air mixtures[2][12].
Due to these potential hazards, a comprehensive safety plan is not just recommended, it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin | Nitrile or neoprene gloves. A lab coat or chemical-resistant apron. | Prevents skin contact, which can cause irritation and absorption. Check glove manufacturer's data for compatibility. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. | Required when handling the powder outside of a certified chemical fume hood or if dust/aerosols are generated. |
Always inspect your PPE before use and do not reuse disposable items.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risks. The following diagram and steps outline a safe handling protocol.
Caption: Workflow for the safe handling of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone.
Step-by-Step Protocol:
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2]. Keep the container tightly closed[6]. The storage area should be locked or otherwise secured to restrict access to authorized personnel[1][2].
B. Handling and Experimentation
-
Pre-use Preparation: Before handling, review this guide and any available safety information. Ensure that a chemical fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower[6].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust. Use a spatula for solid transfers. Avoid creating dust clouds[2][12].
-
Reaction Setup: When setting up reactions, ensure all glassware is free from defects. Use a heating mantle or oil bath for heating; avoid open flames[13].
-
Reaction Workup: During the workup process, be mindful of potential splashes and the generation of aerosols. All work should be performed in a fume hood.
C. Spill and Emergency Procedures
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal[8][10]. The area should then be decontaminated.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1][2].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][4].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2][4].
-
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of 2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone and its waste can harm the environment.
-
Waste Collection: All solid waste, including contaminated consumables (e.g., gloves, paper towels, spatulas), should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations[1][6][7][11][14]. Do not pour any waste down the drain[1][4][9].
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a safer and more sustainable research environment.
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- Benzophenone - Safety D
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- CPAChem. (2023, October 19).
- Sigma-Aldrich. (2024, September 7).
- Carl ROTH.
- ChemicalBook.
- BASF. (2025, November 5).
- 3 - SAFETY D
- Techno PharmChem. BENZOPHENONE.
- 5 - SAFETY D
- ECHEMI.
- TCI Chemicals. (2025, February 7).
- Chem Service. (2015, January 12).
- Wikipedia. Benzophenone.
- FUJIFILM Wako Chemicals.
- NIST WebBook. Benzophenone-4,4'-dicarboxylic acid dimethyl ester.
- PubChem - NIH. 2,2-Dimethyl-4-phenyl-1,3-dioxolane.
- MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
- BLD Pharm. 2,3-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
